3-fluorobenzyl 4-methyl-3-nitrobenzoate
Description
3-Fluorobenzyl 4-methyl-3-nitrobenzoate is an aromatic ester featuring a benzyl group substituted with a fluorine atom at the 3-position and a nitro group at the 3-position on the benzoate moiety, along with a methyl group at the 4-position. The 3-fluorobenzyl group enhances lipophilicity, while the nitro group contributes to electrophilic reactivity, making this compound a candidate for applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
(3-fluorophenyl)methyl 4-methyl-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO4/c1-10-5-6-12(8-14(10)17(19)20)15(18)21-9-11-3-2-4-13(16)7-11/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZPLPHWKBTBHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OCC2=CC(=CC=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The uniqueness of 3-fluorobenzyl 4-methyl-3-nitrobenzoate becomes evident when compared to analogs with modified substituent positions or functional groups. Key comparisons include:
Table 1: Structural Comparison with Analogous Compounds
| Compound Name | Structural Features | Key Differences from Target Compound |
|---|---|---|
| Ethyl 3-bromo-4-((3-fluorobenzyl)oxy)benzoate | Bromo and benzyloxy groups at positions 3 and 4 | Replaces nitro and methyl groups with bromo and ether linkages; alters electrophilicity and steric bulk. |
| 4-Fluoro-3-nitrobenzamide | Carboxylic acid replaced with amide group | Reduced ester reactivity; potential for hydrogen bonding due to amide. |
| Methyl 2-fluoro-4-hydroxy-3-nitrobenzoate | Hydroxy group at position 4 instead of methyl | Increased polarity; potential for oxidative degradation. |
| 3-Fluorobenzyl chloride | Chlorine instead of benzoate ester | Higher reactivity as an alkylating agent; precursor for ester synthesis. |
| 4-Chloro-3-nitrobenzoic acid | Carboxylic acid instead of ester; chlorine at position 4 | Alters solubility and acidity; limited lipophilicity. |
Impact of Substituent Positioning
- Nitro Group Position : The 3-nitro group in the target compound creates a strong electron-withdrawing effect, enhancing reactivity toward nucleophilic aromatic substitution compared to analogs like 4-nitrobenzoic acid derivatives .
- Fluorine Placement : The 3-fluorobenzyl group provides meta-directed electronic effects, contrasting with 4-fluorobenzyl chloride (para-substitution), which exhibits distinct steric and electronic profiles .
- Methyl vs.
Table 2: Comparative Bioactivity and Reactivity
| Compound Name | Reactivity Profile | Biological Activity |
|---|---|---|
| 3-Fluorobenzyl 4-methyl-3-nitrobenzoate | High electrophilicity due to nitro group; stable ester linkage | Potential antimicrobial and enzyme inhibitory activity (inferred from nitro-aromatic analogs) . |
| 4-Fluoro-3-nitrobenzamide | Moderate electrophilicity; hydrogen-bonding capability | Antimycobacterial activity due to amide-mediated target interactions. |
| Ethyl 3-bromo-4-((3-fluorobenzyl)oxy)benzoate | Bromine enhances halogen bonding; ether linkage increases rigidity | Used in agrochemical synthesis; limited direct bioactivity data. |
| 3-Fluorobenzyl chloride | High alkylation potential; reactive chlorine atom | Intermediate in drug synthesis; no intrinsic bioactivity. |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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